5-Hexynoic acid, 4-amino-, (R)-
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Overview
Description
5-Hexynoic acid, 4-amino-, ®- is a chiral amino acid derivative with the molecular formula C6H9NO2 This compound is known for its unique structure, which includes an amino group and a carboxylic acid group attached to a hexynoic acid backbone The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexynoic acid, 4-amino-, ®- can be achieved through several methods. One common approach involves the carboxyl activation reaction of chiral alpha-(Boc-amino)-4-pentynoic acid with chloroformate, followed by a substitution reaction . Another method involves the preparation of 4-amino-5-hexenoic acid from succinimide, which is then converted to 5-Hexynoic acid, 4-amino-, ®- through further chemical transformations .
Industrial Production Methods
Industrial production of 5-Hexynoic acid, 4-amino-, ®- typically involves large-scale synthesis using economically viable and efficient processes. The preparation process is designed to be competitive from an economic standpoint and is adapted for industrial-scale production . This ensures that the compound can be produced in sufficient quantities to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
5-Hexynoic acid, 4-amino-, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hexynoic acid, 4-amino-, ®- include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired products and the nature of the reagents used .
Major Products
The major products formed from the reactions of 5-Hexynoic acid, 4-amino-, ®- include various oxidized, reduced, and substituted derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
5-Hexynoic acid, 4-amino-, ®- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, 5-Hexynoic acid, 4-amino-, ®- is used to study enzyme inhibition and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 5-Hexynoic acid, 4-amino-, ®- involves its interaction with specific molecular targets. The compound acts as a suicide inactivator of the mammalian pyridoxal phosphate-dependent 4-aminobutyric acid:2-oxoglutaric acid aminotransferase . This enzyme is responsible for the catabolism of gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, 5-Hexynoic acid, 4-amino-, ®- can modulate GABA levels and affect various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Several compounds are structurally similar to 5-Hexynoic acid, 4-amino-, ®-, including:
2R-amino-4S-hydroxy-5-hexynoic acid: This compound has a hydroxyl group in addition to the amino and carboxylic acid groups.
2R-amino-5-hexynoic acid: This compound lacks the hydroxyl group but shares the hexynoic acid backbone.
2S-amino-5-chloro-4-hydroxy-5-hexenoic acid: This compound contains a chlorine atom and a hydroxyl group.
Uniqueness
The uniqueness of 5-Hexynoic acid, 4-amino-, ®- lies in its specific ®-configuration and its ability to act as a suicide inactivator of a key enzyme. This makes it distinct from other similar compounds and highlights its potential for various applications in scientific research and industry.
Properties
CAS No. |
60625-84-5 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(4R)-4-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m0/s1 |
InChI Key |
BJNIHWSOVCDBHS-YFKPBYRVSA-N |
Isomeric SMILES |
C#C[C@@H](CCC(=O)O)N |
Canonical SMILES |
C#CC(CCC(=O)O)N |
Origin of Product |
United States |
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